2-(2-chloroacetamido)-N,N-dimethylpropanamide
Description
2-(2-Chloroacetamido)-N,N-dimethylpropanamide (CAS: 10397-68-9) is a chloroacetamide derivative characterized by a central propanamide backbone substituted with a chloroacetyl group at the second carbon and two methyl groups on the amide nitrogen. Its molecular formula is C₆H₁₁ClN₂O₂, with a molecular weight of 178.62 g/mol. The compound’s structure grants it unique reactivity due to the electron-withdrawing chloro group and the steric effects of the dimethyl substituents. This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and peptidomimetics .
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N,N-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O2/c1-5(7(12)10(2)3)9-6(11)4-8/h5H,4H2,1-3H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENGBMXIDKXRHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroacetamido)-N,N-dimethylpropanamide typically involves the reaction of chloroacetyl chloride with N,N-dimethylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
ClCH2COCl+N,N-dimethylpropanamide→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloroacetamido)-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly employed.
Major Products Formed
Substitution: Products include substituted amides and other derivatives depending on the nucleophile used.
Hydrolysis: Products include carboxylic acids and amines.
Oxidation and Reduction: Products include oxo derivatives and reduced amine derivatives.
Scientific Research Applications
2-(2-chloroacetamido)-N,N-dimethylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive chloroacetamido group.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(2-chloroacetamido)-N,N-dimethylpropanamide involves its interaction with biological molecules through its chloroacetamido group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s ability to interact with specific molecular targets makes it useful in various biochemical assays and therapeutic applications .
Comparison with Similar Compounds
2-Hydroxy-N,N-dimethylpropanamide (CAS: 35123-06-9)
- Structure : Replaces the chloro group with a hydroxyl (-OH) group.
- Properties : Increased polarity due to hydrogen bonding capacity, leading to higher solubility in polar solvents. The hydroxyl group reduces electrophilicity, limiting its utility in alkylation reactions compared to the chloro derivative.
- Applications : Used in polymer modification and as a solvent additive rather than in reactive synthesis .
2-Chloro-N-(2-nitrophenyl)propanamide Derivatives
- Structure : Features aromatic nitro substituents (e.g., 2-chloro-N-(3-nitrophenyl)propanamide, CAS: 379255-79-5).
- Properties : Enhanced electron-withdrawing effects from nitro groups increase reactivity in nucleophilic aromatic substitution.
- Applications : Serve as precursors for dyes and herbicides, unlike the dimethylpropanamide derivative, which lacks aromaticity for such applications .
N-Substituted Chloroacetamides in Pesticides
- Examples : Alachlor (CAS: 15972-60-8), Pretilachlor (CAS: 51218-49-6).
- Structure : Bulky alkyl or alkoxy groups on nitrogen enhance lipid solubility for herbicidal activity.
- Comparison : The dimethyl groups in 2-(2-chloroacetamido)-N,N-dimethylpropanamide reduce steric hindrance but limit herbicidal efficacy due to insufficient lipophilicity .
Peptidomimetic Derivatives
- Example: Compound 15 (CAS: N/A) from peptidomimetic research features a 2-chloroacetamido group linked to indole and benzylamino moieties.
- Reactivity : The chloro group facilitates cross-linking with thiols or amines in target proteins, a property shared with the dimethylpropanamide derivative. However, the dimethyl groups in the latter may hinder steric access in biological systems .
Physicochemical Properties
| Property | This compound | 2-Hydroxy-N,N-dimethylpropanamide | Alachlor |
|---|---|---|---|
| Molecular Weight (g/mol) | 178.62 | 117.15 | 269.77 |
| Polarity | Moderate (Cl substituent) | High (-OH group) | Low (alkoxy substituents) |
| Melting Point | Not reported | ~80–85°C | 39–40°C |
| Primary Use | Synthetic intermediate | Polymer modification | Herbicide |
Pharmaceutical Intermediates
The dimethylpropanamide derivative’s chloro group enables its use in synthesizing protease inhibitors (e.g., SARS-CoV-2 cathepsin-L inhibitors) by forming covalent bonds with active-site residues. Its dimethyl groups improve metabolic stability compared to less hindered analogues .
Agrochemical Potential
The dimethylpropanamide derivative’s lack of alkoxy chains limits its utility in this field .
Biological Activity
2-(2-chloroacetamido)-N,N-dimethylpropanamide, also known by its CAS number 1218689-32-7, is a chemical compound with potential biological activities. Its structure includes a chloroacetamido group attached to a dimethylpropanamide backbone, which may influence its pharmacological properties. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
The compound can be synthesized through reactions involving thiazole derivatives and mercaptobenzothiazole or mercaptobenzoxazole. The typical synthesis involves refluxing these components in ethyl alcohol with sodium acetate, resulting in sulfide derivatives that exhibit significant antibacterial activity.
Chemical Characteristics
- Molecular Formula : C5H10ClN2O
- Molecular Weight : 192.64 g/mol
- Density : Approximately 1.065 g/cm³
Antimicrobial Properties
Research indicates that this compound serves as a precursor in the synthesis of various antimicrobial agents. Specifically, derivatives produced from this compound have shown promising antibacterial properties against a range of pathogens.
| Compound | Activity | Reference |
|---|---|---|
| Thiazole Derivatives | Antibacterial | |
| 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate | HDAC Inhibitor |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives have been tested for their antiproliferative effects on HeLa cells, showing IC50 values ranging from 0.69 mM to 11 mM, indicating significant activity compared to standard treatments like doxorubicin (IC50: 2.29 mM) . The mechanism of action appears to involve apoptosis induction, as evidenced by nuclear disintegration observed through DAPI staining in treated cells .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with specific molecular targets involved in cell signaling pathways and gene expression regulation.
- Nucleophilic Substitution : The chloro group in the compound facilitates nucleophilic substitution reactions, which may lead to the formation of more reactive intermediates capable of interacting with biological macromolecules.
- Histone Deacetylase Inhibition : Compounds derived from this compound have been identified as potent inhibitors of histone deacetylases (HDACs), which play critical roles in cancer cell proliferation and survival .
Study on Anticancer Properties
A study conducted by El Rayes et al. synthesized a series of compounds based on modifications of the original structure. These compounds were tested against various cancer cell lines, demonstrating significant antiproliferative effects and inducing apoptosis through mechanisms involving chromatin condensation and nuclear fragmentation .
Comparative Analysis
The unique structural features of this compound differentiate it from simpler amides and other related compounds:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| 2-Chloroacetamide | 79-07-0 | C2H4ClN | Simpler structure |
| N,N-Dimethylpropionamide | 221961 | C5H11NO | No chloro substituent |
| 3-(4-(dimethylamino)piperidin-1-yl) | B1371160 | Various | Diverse biological activities |
Q & A
Q. What are the optimized synthetic routes for 2-(2-chloroacetamido)-N,N-dimethylpropanamide, and how can reaction yields be improved?
Methodological Answer: Key synthetic pathways involve coupling chloroacetyl chloride with dimethylpropanamide derivatives under controlled conditions. For example:
- Route 1: Reacting 2-chloroacetamide with dimethylpropanamide precursors in dichloromethane (DCM) using 2,6-lutidine as a base and TBTU as a coupling agent at 0–5°C achieves ~80% yield after purification .
- Route 2: Substituting DCM with acetonitrile and optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to chloroacetyl chloride) can increase yields to 84% .
Critical Parameters:
- Temperature control (0–5°C prevents side reactions).
- Catalyst selection (TBTU vs. HATU for sterically hindered substrates).
- Post-reaction workup (acidic washes to remove unreacted starting materials).
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR: Identify characteristic peaks (e.g., δ 2.95 ppm for N,N-dimethyl groups, δ 4.10 ppm for chloroacetamido CH2) .
- Mass Spectrometry (MS): Confirm molecular ion [M+H]+ at m/z 193.1 .
- Elemental Analysis: Validate C, H, N, and Cl content within ±0.5% of theoretical values .
- X-ray Crystallography: Resolve bond angles and confirm stereochemistry for crystalline derivatives .
Validation Workflow:
Compare NMR data with literature (e.g., Novak et al., 1988 ).
Cross-validate MS results with computational tools (e.g., PubChem’s exact mass calculator).
Q. What factors influence the stability of this compound during storage?
Methodological Answer: Stability is affected by:
- Moisture: Hydrolysis of the chloroacetamido group in aqueous environments .
- Light: UV exposure accelerates degradation (store in amber vials at –20°C) .
- pH: Degrades rapidly under alkaline conditions (pH > 9) due to nucleophilic displacement of chlorine .
Stability Testing Protocol:
- Conduct accelerated aging studies (40°C/75% RH for 6 months).
- Monitor degradation via HPLC (retention time shifts) or FTIR (loss of C-Cl stretch at 750 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDE) for the C-Cl bond to predict susceptibility to nucleophilic attack .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., DCM vs. THF) to optimize reaction kinetics .
Case Study:
DFT studies on analogous chloroacetamides reveal that electron-withdrawing groups on the amide nitrogen increase electrophilicity at the chloroacetamido carbon, guiding functionalization strategies .
Q. How should researchers resolve contradictions in reported biological activity data for chloroacetamide derivatives?
Methodological Answer: Discrepancies often arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources .
- Impurity Profiles: Uncharacterized byproducts (e.g., hydrolyzed acetamides) affecting IC50 values .
Resolution Strategy:
Reproduce assays under standardized conditions (e.g., NIH/3T3 cells, 48-hour exposure).
Validate compound purity via LC-MS before testing.
Use structure-activity relationship (SAR) models to isolate contributing functional groups .
Q. What mechanistic insights explain the inhibitory activity of this compound against specific enzymes?
Methodological Answer:
- Enzyme Kinetics: Perform Michaelis-Menten assays to determine inhibition type (competitive vs. non-competitive).
- Covalent Binding Studies: Use LC-MS/MS to identify adduct formation (e.g., alkylation of cysteine residues in enzyme active sites) .
Example:
Chloroacetamides inhibit acetylcholinesterase by covalently binding to the catalytic serine, as shown by X-ray crystallography of inhibited enzyme complexes .
Q. How can hygroscopicity challenges be mitigated during formulation of chloroacetamide-based compounds?
Methodological Answer:
- Lyophilization: Prepare stable lyophilized powders using cryoprotectants (e.g., trehalose) .
- Excipient Screening: Blend with hydrophobic carriers (e.g., magnesium stearate) to reduce moisture uptake .
Validation:
Assess hygroscopicity via dynamic vapor sorption (DVS) analysis over 0–90% RH .
Q. What green chemistry approaches are viable for large-scale synthesis of this compound?
Methodological Answer:
- Solvent Replacement: Substitute DCM with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalyst Recycling: Immobilize TBTU on silica gel for reuse across multiple batches .
Efficiency Metrics:
- Process mass intensity (PMI) reduction by 40% with CPME .
- E-factor improvement from 8.2 to 4.6 via catalyst recycling .
Data Contradiction Analysis Example
Issue: Conflicting yields (80% vs. 84%) in similar synthetic routes .
Root Cause:
- Catalyst Efficiency: TBTU in Route 1 may deactivate faster than uncatalyzed Route 2.
- Solvent Polarity: Acetonitrile (Route 2) enhances reactant solubility vs. DCM (Route 1).
Resolution: Optimize TBTU concentration (1.5 equiv.) in DCM to achieve 85% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
